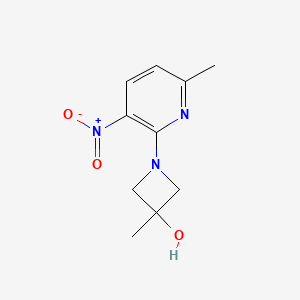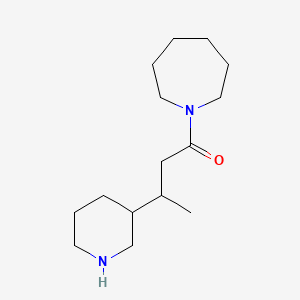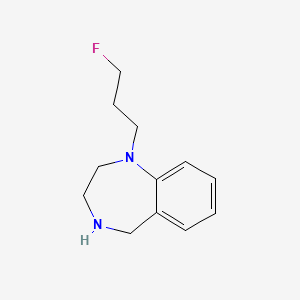![molecular formula C23H25FN4O B7603300 (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone](/img/structure/B7603300.png)
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group, a pyrazole ring with fluorophenyl and methylphenyl groups, and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrazole core, which is then functionalized with fluorophenyl and methylphenyl groupsCommon reagents used in these reactions include hydrazines, aryl halides, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
- (4-Ethylpiperazin-1-yl)-[1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
Uniqueness
The uniqueness of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the fluorophenyl group on the pyrazole ring can influence its reactivity, binding affinity, and overall pharmacological profile .
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-26-12-14-27(15-13-26)23(29)21-16-28(20-10-8-19(24)9-11-20)25-22(21)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAROORFMPGWHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,1-dioxothiolan-2-yl)methyl]-5-methylpyrimidin-2-amine](/img/structure/B7603223.png)

![(3R)-N-[2-(N-methylanilino)ethyl]piperidine-3-carboxamide](/img/structure/B7603237.png)
![N-[(3-chloro-4-fluorophenyl)methyl]aniline](/img/structure/B7603262.png)

![5-[(3-Chloro-4-fluorophenyl)methylamino]-2-fluorobenzoic acid](/img/structure/B7603275.png)
![5-[(1,1-Dioxothiolan-2-yl)methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7603278.png)
![3-Methyl-4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7603281.png)
![3-Methyl-4-[(4-methylthiadiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7603293.png)
![4-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-3-methylbutanoic acid](/img/structure/B7603294.png)
![4-[[2-(4-Cyanophenoxy)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7603299.png)
![N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B7603302.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603309.png)

